molecular formula C57H75N3O15 B10862116 Hmgb1-IN-1

Hmgb1-IN-1

Cat. No.: B10862116
M. Wt: 1042.2 g/mol
InChI Key: IUUFQRKCQQVFCR-QBADKEKSSA-N
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Description

HMGB1-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of High Mobility Group Box 1 (HMGB1) protein. HMGB1 is a non-histone chromatin-associated protein that plays a crucial role in various cellular processes, including DNA repair, transcription, and inflammation. This compound has gained significant attention due to its potential therapeutic applications in treating diseases associated with HMGB1 dysregulation, such as cancer, inflammatory disorders, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HMGB1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.

    Functional Group Modifications: The core structure is further modified by introducing specific functional groups that enhance the compound’s binding affinity and selectivity towards HMGB1. This step may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: HMGB1-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its reduced form. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

HMGB1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HMGB1 in various chemical reactions and pathways.

    Biology: Employed in biological studies to investigate the function of HMGB1 in cellular processes such as DNA repair, transcription, and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with HMGB1 dysregulation, including cancer, inflammatory disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting HMGB1

Mechanism of Action

HMGB1-IN-1 exerts its effects by specifically binding to the HMGB1 protein and inhibiting its activity. The mechanism involves:

Comparison with Similar Compounds

Properties

Molecular Formula

C57H75N3O15

Molecular Weight

1042.2 g/mol

IUPAC Name

[1-[(2R,3S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C57H75N3O15/c1-32(61)69-31-42-46(71-33(2)62)47(72-34(3)63)48(73-35(4)64)50(74-42)60-29-37(58-59-60)30-70-51(67)54(8)24-23-53(7)25-26-56(10)39(40(53)28-54)27-41(65)49-55(9)21-20-44(52(5,6)43(55)19-22-57(49,56)11)75-45(66)18-15-36-13-16-38(68-12)17-14-36/h13-18,27,29,40,42-44,46-50H,19-26,28,30-31H2,1-12H3/b18-15+/t40-,42?,43?,44+,46+,47?,48+,49-,50-,53-,54+,55+,56-,57-/m1/s1

InChI Key

IUUFQRKCQQVFCR-QBADKEKSSA-N

Isomeric SMILES

CC(=O)OCC1[C@@H](C([C@@H]([C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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